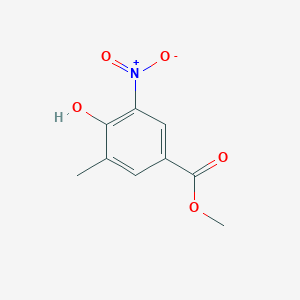

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXWUDPPLRBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Innovations for Methyl 4 Hydroxy 3 Methyl 5 Nitrobenzoate

Established Synthetic Pathways via Electrophilic Nitration

The primary and most established method for synthesizing Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is through the electrophilic aromatic substitution, specifically the nitration of a suitable precursor. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

Regioselective Nitration Strategies of Methyl 4-hydroxy-3-methylbenzoate (or analogous precursors)

The synthesis typically starts with Methyl 4-hydroxy-3-methylbenzoate. The key challenge in the nitration of this precursor is to direct the incoming nitro group to the desired position (position 5) on the benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. The methyl group is also an activating group and an ortho, para-director. The methyl ester group, however, is a deactivating group and a meta-director. rsc.org In the precursor, the hydroxyl and methyl groups work in concert to direct the electrophile to the positions ortho and para to them. The position para to the hydroxyl group is already occupied by the methyl ester. The positions ortho to the hydroxyl group are positions 3 and 5. Position 3 is already occupied by the methyl group, leaving position 5 as the most favorable site for electrophilic attack. The directing effect of the methyl ester group to its meta positions (positions 3 and 5) further reinforces the substitution at position 5. This alignment of directing effects makes the regioselective synthesis of the desired product feasible.

Optimization of Reaction Conditions and Reagent Systems

The success of the nitration reaction hinges on the careful optimization of reaction conditions and the choice of the nitrating agent.

Nitric Acid/Sulfuric Acid System: A common and traditional nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgma.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. aiinmr.combeilstein-journals.org

Optimization of this system involves controlling several parameters to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: Nitration reactions are highly exothermic. beilstein-journals.org Maintaining a low temperature, typically between 0°C and 15°C, is crucial to prevent over-nitration (dinitration) and the formation of unwanted isomers. orgsyn.orgyoutube.com

Rate of Addition: The nitrating mixture should be added slowly to the solution of the aromatic precursor to control the reaction rate and temperature. rsc.orgma.eduquizlet.com

Reaction Time: After the addition of the nitrating agent, the reaction is typically allowed to proceed for a specific duration to ensure complete conversion. orgsyn.org

| Parameter | Optimized Condition | Rationale |

| Temperature | 0°C - 15°C | Prevents dinitration and side reactions. orgsyn.orgyoutube.com |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Generates the necessary nitronium ion (NO₂⁺). aiinmr.combeilstein-journals.org |

| Addition | Slow, dropwise | Controls the exothermic nature of the reaction. rsc.orgma.eduquizlet.com |

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): Cerium(IV) Ammonium Nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is another effective reagent for the nitration of aromatic compounds. wikipedia.orgrsc.org It can serve as an alternative to the traditional mixed acid system, sometimes offering milder reaction conditions. wikipedia.org CAN can be particularly useful for the nitration of activated aromatic rings. The reaction mechanism is believed to involve the formation of a nitronium ion. rsc.org

Advanced Methodologies in Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly processes.

Continuous Flow Synthesis Techniques and Their Advantages

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitroaromatic compounds. rsc.orgresearchgate.net In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. This technique offers several advantages over traditional batch processing for nitration reactions:

Enhanced Safety: Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. rsc.org Continuous flow reactors have a small reaction volume at any given time, which allows for better temperature control and minimizes the risk of thermal runaways. researchgate.net

Improved Efficiency: The high surface-area-to-volume ratio in microreactors used in flow chemistry leads to excellent heat and mass transfer, resulting in faster reaction times and higher yields. rsc.orgresearchgate.net

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the production can be increased by running the process for a longer time or by using multiple reactors in parallel. rsc.org

High Selectivity: The precise control over reaction parameters in a flow system can lead to improved selectivity, reducing the formation of unwanted byproducts. rsc.org

Derivatization from Related Nitrated Benzoic Acid Precursors

An alternative synthetic route to Methyl 4-hydroxy-3-methyl-5-nitrobenzoate involves the esterification of a pre-nitrated benzoic acid precursor. This two-step process would proceed as follows:

Nitration of 4-hydroxy-3-methylbenzoic acid: The starting benzoic acid is first nitrated to produce 4-hydroxy-3-methyl-5-nitrobenzoic acid. The conditions for this electrophilic aromatic substitution would be similar to those described for the nitration of the methyl ester.

Esterification: The resulting 4-hydroxy-3-methyl-5-nitrobenzoic acid is then converted to its methyl ester. This can be achieved through various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, like sulfuric acid. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Detailed Reaction Mechanisms of Nitro Group Reduction

The reduction of the nitro group on Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is a key transformation, yielding the corresponding amine, Methyl 3-amino-4-hydroxy-5-methylbenzoate. This conversion can be achieved through various pathways, primarily catalytic hydrogenation and chemical reduction, each with distinct mechanisms.

Catalytic hydrogenation is a widely used method for reducing aromatic nitro compounds due to its clean nature and high efficiency. rasayanjournal.co.in The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net

The mechanism proceeds through a series of stepwise additions of hydrogen across the nitrogen-oxygen bonds. researchgate.net The process is generally understood to involve the following key intermediates:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in H₂ is cleaved on the catalyst surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. It is first converted to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). askiitians.commt.com These intermediates are typically highly reactive and are not isolated under normal hydrogenation conditions. mt.com

Amine Formation: The hydroxylamine intermediate is finally reduced to the amino group (-NH₂).

Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Table 1: Common Catalysts for Nitro Group Hydrogenation

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol (B129727)/Ethanol (B145695), Room Temp. | Highly active and chemoselective; may cause dehalogenation. nih.gov |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid/Ethanol, Room Temp. | Very effective but can also reduce the aromatic ring under harsher conditions. researchgate.net |

| Raney Nickel | H₂ (30-50 psi), Methanol/Ethanol, Room Temp. to 50°C | Cost-effective; less likely to cause dehalogenation of aryl chlorides. rasayanjournal.co.inwikipedia.org |

Chemical reduction offers an alternative to catalytic hydrogenation and is often preferred for its functional group tolerance and operational simplicity.

Reduction with Metals in Acidic Media (e.g., Sn/HCl or Fe/HCl): This is a classic method for nitro group reduction. askiitians.com The mechanism involves the metal acting as an electron donor, with the acid serving as a proton source. vedantu.com Using tin (Sn) and hydrochloric acid (HCl) as an example, the process unfolds as follows:

Electron Transfer: The tin metal donates electrons to the nitro group. In the presence of acid, tin is oxidized (e.g., from Sn to Sn²⁺ and then to Sn⁴⁺). vedantu.com

Protonation and Water Elimination: The oxygen atoms of the nitro group are sequentially protonated by the acid and eliminated as water molecules. vedantu.com

Intermediate Formation: Similar to catalytic hydrogenation, the reaction proceeds through nitroso and hydroxylamine intermediates. askiitians.com

Final Product: The final product is the corresponding aromatic amine. askiitians.com The amine is initially formed as an ammonium (B1175870) salt in the acidic medium and is liberated by adding a base during workup.

Reduction with Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite is an inexpensive and safe reducing agent that is effective for converting aromatic nitro compounds to anilines. organic-chemistry.orgstackexchange.com The mechanism is based on electron transfer. acsgcipr.org The dithionite ion (S₂O₄²⁻) can dissociate into the sulfur dioxide radical anion (SO₂⁻), which is a powerful reducing agent. researchgate.net This radical anion transfers an electron to the nitro group, initiating the reduction cascade that ultimately leads to the amine. Sodium dithionite is often used in a two-phase system (e.g., dichloromethane-water) or an acetonitrile-water mixture. acs.org This method shows good chemoselectivity, often leaving other reducible groups like esters and carbonyls untouched. acsgcipr.orgacs.org

Reduction with Tin(II) Chloride (SnCl₂): Stannous chloride is another mild reducing agent that is particularly useful for its chemoselectivity, allowing for the reduction of a nitro group without affecting other sensitive functionalities. acsgcipr.orgcommonorganicchemistry.com The mechanism involves Sn(II) acting as the reducing agent, donating electrons to the nitro group and becoming oxidized to Sn(IV). The reaction is typically carried out in an acidic solvent like ethanol or ethyl acetate. acsgcipr.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is attached to an aromatic ring, making it a phenol (B47542). Direct nucleophilic substitution of the -OH group is generally not feasible because the hydroxide (B78521) ion is a very poor leaving group. sarthaks.com However, the phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is an excellent nucleophile and can participate in substitution reactions, most notably the Williamson ether synthesis. chemistnotes.com

Williamson Ether Synthesis Mechanism: This reaction is a two-step process for forming an ether. chemistnotes.com

Deprotonation: The phenol is treated with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to deprotonate the hydroxyl group. youtube.com This results in the formation of a sodium phenoxide intermediate. The negative charge on the oxygen atom is delocalized into the benzene (B151609) ring through resonance, which stabilizes the anion.

Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the C-O bond of the ether. youtube.comwikipedia.org

For this reaction to be efficient, the alkyl halide should ideally be primary or methyl. wikipedia.org Secondary alkyl halides can also be used, but tertiary halides will predominantly lead to elimination side reactions. byjus.com This pathway allows for the conversion of the hydroxyl group of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate into a variety of alkoxy groups.

Ester Hydrolysis Mechanisms and Kinetic Studies

The methyl ester group of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. wikipedia.orgucalgary.ca These reactions proceed via nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com The mechanism, known as the Bₐc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the following steps: ucalgary.ca

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate. ucalgary.ca

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This expels the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. ucalgary.ca

Acid-Base Reaction: The expelled methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is very rapid and irreversible, forming a carboxylate salt and methanol. ucalgary.cachemistrysteps.com

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction requires an excess of water to shift the equilibrium towards the products. chemistrysteps.com The Aₐc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is as follows: slideshare.net

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This makes the carbonyl carbon much more electrophilic. ucalgary.cayoutube.com

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the methoxy (B1213986) oxygens, converting the -OCH₃ group into a good leaving group (-HOCH₃).

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final carboxylic acid product.

Studies on the hydrolysis of substituted methyl benzoates show that the reaction rate is sensitive to the electronic effects of the ring substituents. oieau.fr Electron-withdrawing groups, such as the nitro group, generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state. Conversely, electron-donating groups like hydroxyl and methyl groups tend to decrease the rate. oieau.fr The net effect on Methyl 4-hydroxy-3-methyl-5-nitrobenzoate would be a combination of these competing influences.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the already polysubstituted ring of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is governed by the combined directing effects of the existing substituents. The reactivity of the ring and the position of the incoming electrophile are determined by which substituent's effect dominates. libretexts.orguomustansiriyah.edu.iq

The directing effects of the four substituents are as follows:

-OH (Hydroxyl): Strongly activating and an ortho, para-director.

-CH₃ (Methyl): Weakly activating and an ortho, para-director.

-NO₂ (Nitro): Strongly deactivating and a meta-director.

-COOCH₃ (Methyl Ester): Deactivating and a meta-director.

Analysis of Regioselectivity:

The hydroxyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1).

The para position (C1) is already occupied by the ester group.

The ortho positions (C3 and C5) are also occupied by the methyl and nitro groups, respectively.

The only remaining unsubstituted carbon on the ring is at position C6.

Let's analyze the substitution at the C6 position. This position is:

Ortho to the methyl group (-CH₃).

Meta to the ester group (-COOCH₃).

Ortho to the hydroxyl group (-OH).

Meta to the nitro group (-NO₂).

The powerful ortho, para-directing influence of the hydroxyl and, to a lesser extent, the methyl group, strongly favors substitution at positions ortho or para to them. The C6 position is ortho to the methyl group and meta to the hydroxyl group. However, considering the combined influence, the most powerful activating group, the hydroxyl group, dictates the regioselectivity. The positions ortho to the hydroxyl group (C3 and C5) are blocked. The next most favorable positions are those activated by the synergistic effects of the activating groups. Substitution at C6 is meta to the deactivating nitro and ester groups, which is favorable for those groups, and ortho to the activating methyl group. The dominant activating hydroxyl group will direct an incoming electrophile to the least hindered available position that it activates, which in this highly substituted ring is limited. Therefore, any further EAS reaction, while difficult due to the deactivating groups, would be expected to occur primarily at the C6 position.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

| -OH | C4 | Strongly Activating | ortho, para |

| -CH₃ | C3 | Weakly Activating | ortho, para |

| -NO₂ | C5 | Strongly Deactivating | meta |

| -COOCH₃ | C1 | Deactivating | meta |

Advanced Spectroscopic Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies of Related Nitrobenzoate Structures

Due to a lack of specific crystallographic data for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, this section details the analysis of closely related nitrobenzoate structures. These analogues provide critical insights into the expected solid-state behavior, including crystal packing, hydrogen bonding, and other non-covalent interactions that govern the supramolecular architecture.

Single crystal X-ray diffraction studies on related nitrobenzoate compounds have determined their fundamental crystallographic parameters. For instance, Methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic system with the space group P-1. mdpi.comresearchgate.net This indicates a low-symmetry crystal structure. In contrast, Methyl 4-nitrobenzoate (B1230335) adopts a monoclinic system. nih.gov The unit cell parameters for these and other related structures are detailed in the table below, illustrating the structural diversity within this class of compounds.

Table 1: Crystallographic Data for Related Nitrobenzoate Structures

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate mdpi.comresearchgate.net | C₈H₇NO₅ | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 83.38 | 80.83 | 82.02 | 851.0 | 4 |

| Methyl 4-nitrobenzoate nih.gov | C₈H₇NO₄ | Monoclinic | P2₁/c | 7.109 | 17.092 | 7.193 | 90 | 116.292 | 90 | 783.6 | 4 |

Hydrogen bonding is a dominant force in the crystal packing of hydroxy-nitrobenzoate derivatives. In the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, both intramolecular and intermolecular hydrogen bonds are observed. mdpi.comresearchgate.net An intramolecular hydrogen bond exists between the hydroxyl group and an oxygen atom of the adjacent nitro group. researchgate.net The crystal structure is further stabilized by a network of twelve distinct hydrogen bonding interactions that link the molecules into infinite stacked sheets. mdpi.comresearchgate.net Similarly, studies on other nitrobenzoic acids reveal that intermolecular interactions, particularly the formation of classical carboxylic acid hydrogen-bonded dimers, are common motifs that dictate the crystal architecture. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon among nitrobenzoic acid derivatives. researchgate.netrsc.org For example, p-nitrobenzoic acid exists in at least two polymorphic forms (I and II), which are enantiotropically related, meaning one form can transform into the other at a specific transition temperature. rsc.org Similarly, 2-chloro-4-nitrobenzoic acid also exhibits polymorphism. researchgate.net The different polymorphs of a compound can have distinct solid-state properties, including solubility, melting point, and mechanical strength. rsc.org The study of polymorphism is critical as the presence of different crystal forms can significantly impact the material's behavior and application.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of compounds.

The FTIR spectrum of a nitrobenzoate compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups. For nitroaromatic compounds, the most prominent bands are the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. researchgate.netresearchgate.net The carbonyl (C=O) stretch of the ester group is also a strong and characteristic absorption. researchgate.net Analysis of related compounds like 4-methyl-3-nitrobenzoic acid shows the symmetric stretching vibration of the nitro group located around 1340 cm⁻¹ and the asymmetric stretch at higher wavenumbers. researchgate.net The ester carbonyl stretching vibration typically appears in the range of 1700-1750 cm⁻¹. researchgate.net These characteristic frequencies provide a spectroscopic fingerprint for the molecule, confirming the presence of key functional groups and offering insights into the molecular bonding environment.

Table 2: Characteristic FTIR Absorption Bands for Related Nitrobenzoate Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3500 | researchgate.net |

| C-H Stretch (aromatic) | 3000 - 3180 | researchgate.net |

| C=O Stretch (ester) | 1682 - 1752 | researchgate.net |

| N-O Asymmetric Stretch (nitro) | ~1523 | researchgate.net |

| N-O Symmetric Stretch (nitro) | 1340 - 1349 | researchgate.netresearchgate.net |

FT-Raman Spectroscopy Investigations

Experimental FT-Raman spectra specifically for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate have not been found in the reviewed literature. Typically, an FT-Raman analysis would reveal characteristic vibrational modes of the molecule's functional groups.

For a substituted nitrobenzoate like this, key Raman shifts would be expected for the nitro group, the aromatic ring, and the ester functional group. Based on studies of related compounds like 4-Methyl-3-Nitrobenzoic Acid, the FT-Raman spectrum would likely be characterized by:

Aromatic C-H Stretching: Vibrations typically appearing in the 3000-3100 cm⁻¹ region. scirp.org

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are strong indicators. The symmetric stretch is often a prominent band in the Raman spectrum.

Ring Vibrations: The benzene (B151609) ring itself has several characteristic stretching and bending modes. scirp.org C-C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Ester Group Vibrations: The C=O stretching of the methyl ester group would also be a notable feature.

C-N Stretching and Bending: Vibrations associated with the bond between the aromatic ring and the nitro group would also be present. scirp.org

A hypothetical table of the most characteristic FT-Raman bands for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is presented below, based on typical frequency ranges for these functional groups.

Table 1: Predicted FT-Raman Vibrational Modes for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretching |

| ~1610-1580 | Aromatic Ring C-C Stretching |

| ~1550-1500 | Asymmetric NO₂ Stretching |

| ~1360-1320 | Symmetric NO₂ Stretching |

| ~850-800 | C-N Stretching |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific high-resolution 1D and 2D NMR data for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate are not available. A full NMR analysis would be crucial for the definitive structural confirmation and electronic characterization of the molecule.

In the ¹H NMR spectrum of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, the aromatic region would present a simple spin system due to the substitution pattern. The two aromatic protons are not adjacent and therefore would not exhibit spin-spin coupling to each other. They would appear as two distinct singlets.

The protons of the two methyl groups (one on the ring and one from the ester) and the hydroxyl proton would each also appear as singlets, as there are no adjacent protons to couple with. The lack of coupling simplifies the spectrum, meaning there are no complex spin systems (like AB, ABX, etc.) to elucidate in the traditional sense for this particular molecule. The primary information from the ¹H NMR would be the chemical shifts, which are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY spectrum would show no cross-peaks in the aromatic region, confirming the isolated nature of the two aromatic protons. Similarly, no correlations would be expected for the methyl and hydroxyl protons, reinforcing their singlet assignments.

HMBC: The HMBC spectrum is key for establishing the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds away. For Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, key HMBC correlations would be expected as follows:

The protons of the ester's methyl group would show a correlation to the ester's carbonyl carbon.

The protons of the aromatic methyl group would show correlations to the three adjacent aromatic carbons.

The two aromatic protons would each show correlations to several carbons in the ring, allowing for their specific placement to be confirmed relative to the substituents.

The predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations are summarized in the tables below. These predictions are based on the analysis of similar substituted benzoates. aiinmr.combmrb.io

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (C=O) | - | - | ~165 |

| 2 (Ar-H) | ~8.0 | s | ~125 |

| 3 (Ar-C-CH₃) | - | - | ~130 |

| 4 (Ar-C-OH) | - | - | ~155 |

| 5 (Ar-C-NO₂) | - | - | ~140 |

| 6 (Ar-H) | ~7.8 | s | ~120 |

| Ar-CH₃ | ~2.3 | s | ~20 |

| OCH₃ | ~3.9 | s | ~53 |

Table 3: Predicted Key HMBC Correlations

| Proton (Position) | Correlated Carbons (Position) |

|---|---|

| H-2 | C-4, C-6, C=O |

| H-6 | C-2, C-4, C-5 |

| Ar-CH₃ | C-2, C-3, C-4 |

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific research focused on the computational and quantum chemical properties of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate .

While extensive computational studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have been conducted on structurally similar compounds such as methyl 4-hydroxy-3-nitrobenzoate and other nitrobenzoate derivatives, the specific data required to populate the requested article outline for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is not available.

Therefore, it is not possible to provide a detailed, evidence-based article covering the geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, charge distribution, and chemical reactivity descriptors strictly for the specified compound, as no dedicated research on these aspects appears to have been published. Generating content on related molecules would violate the explicit instructions to focus solely on Methyl 4-hydroxy-3-methyl-5-nitrobenzoate.

Computational Chemistry and Quantum Chemical Studies

Prediction of Chemical Reactivity Descriptors

Electrophilicity and Nucleophilicity Indices

No published data are available.

Chemical Hardness and Softness Parameters

No published data are available.

Theoretical Studies of Nonlinear Optical (NLO) Properties

First and Second Order Hyperpolarizability Calculations

No published data are available.

Academic Applications and Advanced Functionalization Studies Non Clinical

Role as an Intermediate in Multi-Step Organic Synthesis

In organic synthesis, the value of an intermediate compound is determined by the number and type of functional groups it possesses, which allow for sequential, controlled chemical transformations. Multi-step synthesis is a cornerstone of creating complex target molecules from simpler starting materials scribd.comtruman.edu. Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is a prime example of such an intermediate, offering several pathways for functionalization.

The specific arrangement of substituents on the benzene (B151609) ring of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate allows for a variety of chemical modifications. The nitro group is a strong deactivating group, while the hydroxyl and methyl groups are activating, creating a complex electronic environment that can be exploited for selective reactions.

Key transformations that enable its use as a versatile intermediate include:

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental as it converts an electron-withdrawing group into a strongly electron-donating one, drastically altering the reactivity of the aromatic ring. The resulting amino group can be further modified through diazotization, acylation, or alkylation, opening pathways to a vast array of other compounds libretexts.org.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester through Williamson ether synthesis or acylation, respectively. This protects the hydroxyl group during subsequent reactions or introduces new functionalities to the molecule.

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid (-COOH), which can then be converted into acid chlorides, amides, or other esters.

These potential transformations highlight the compound's utility as a scaffold for building more intricate molecular architectures.

| Functional Group | Potential Transformation | Resulting Functional Group | Significance in Synthesis |

| Nitro (-NO₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid Reduction (e.g., Sn, HCl) | Amine (-NH₂) | Precursor for diazonium salts, amides, and further aromatic substitutions. |

| Hydroxyl (-OH) | Etherification (e.g., CH₃I, K₂CO₃) or Esterification (e.g., Acetyl Chloride) | Ether (-OR) or Ester (-OCOR) | Protection of the phenol (B47542); introduction of new molecular side chains. |

| Methyl Ester (-COOCH₃) | Saponification (e.g., NaOH, H₂O) | Carboxylic Acid (-COOH) | Increases polarity; allows for the formation of amides, acid halides, etc. |

Substituted nitrophenols are a well-established class of compounds in the agrochemical industry, serving as intermediates or active ingredients in herbicides, fungicides, and plant growth regulators researchgate.netpaspk.orgresearchgate.net. The biological activity of these compounds is highly dependent on the substitution pattern on the aromatic ring banglajol.info.

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate serves as a valuable scaffold for developing new agrochemicals for several reasons:

Structural Similarity to Known Herbicides: Many commercial herbicides are based on nitrophenol or nitroaniline structures. The specific arrangement of functional groups on this molecule makes it an attractive starting point for synthesizing analogs of existing products with potentially improved efficacy or a different spectrum of activity.

Multiple Points for Derivatization: As detailed previously, the compound can be modified at its nitro, hydroxyl, or ester groups. This allows for the creation of a chemical library of related compounds that can be screened for biological activity against various weeds, fungi, or pests. For instance, the synthesis of meta-nitro phenol derivatives is a known route to herbicidal compounds google.com.

| Agrochemical Class | Structural Motif | Relevance of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate |

| Herbicides | Dinitrophenols, Nitrodiphenyl ethers | Can be a precursor to more complex nitroaromatic structures. |

| Fungicides | Nitro-substituted aromatics | The core structure is a candidate for modification and screening for fungicidal activity. |

| Plant Growth Regulators | Substituted nitrophenols | Nitrophenols are known to influence plant growth, making this compound a target for research researchgate.netpaspk.org. |

Development of Novel Derivatives for Material Science Research

The field of material science constantly seeks new organic molecules with specific electronic and physical properties. The rigid, highly functionalized structure of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate makes it a promising precursor for materials such as dyes and liquid crystals.

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings jocpr.comunb.ca. The synthesis of these dyes typically involves the reaction of a diazonium salt with an electron-rich aromatic compound (a coupling partner) jocpr.comresearchgate.net.

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate can be utilized in azo dye synthesis in two primary ways:

As a Precursor to a Diazonium Salt: The nitro group can be reduced to an amine. This amine can then be treated with nitrous acid (HNO₂) to form a diazonium salt. This salt is an electrophile that can then react with another electron-rich aromatic ring (like a phenol or aniline derivative) to form a brightly colored azo dye.

As a Coupling Partner: The phenolic ring of the molecule is activated by the hydroxyl and methyl groups, making it susceptible to electrophilic attack from a diazonium salt. In this scenario, a different aromatic amine would be converted into a diazonium salt, which would then couple with the Methyl 4-hydroxy-3-methyl-5-nitrobenzoate to form the final dye.

The final color and properties of the dye would be influenced by the full substitution pattern of the molecule.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their molecular structure typically consists of a rigid core and flexible terminal groups. The introduction of lateral substituents—groups that stick out from the side of the rigid core—has a profound effect on the material's mesomorphic (liquid crystalline) properties researchgate.netijert.org.

The structure of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is highly relevant to liquid crystal research:

Rigid Core: The substituted benzene ring provides the necessary rigidity for forming liquid crystalline phases.

Lateral Methyl Group: The methyl group at the 3-position acts as a lateral substituent. Research has shown that lateral methyl groups can disrupt molecular packing, which often leads to a decrease in melting points and can influence the type of liquid crystal phase (e.g., nematic or smectic) that is formed rsc.orgresearchgate.net. Lower melting points are often desirable for practical applications.

Polar Groups: The nitro and ester groups impart a significant dipole moment to the molecule, which is a key factor in the dielectric properties required for display applications.

Studies on related systems have demonstrated that lateral methyl substitution significantly influences mesomorphic properties, making molecules like Methyl 4-hydroxy-3-methyl-5-nitrobenzoate a promising platform for designing new liquid crystal materials researchgate.netacs.orgrsc.org.

| Structural Feature | Influence on Liquid Crystal Properties | Reference Finding |

| Lateral Methyl Group | Lowers melting point, reduces nematic phase temperature range, can inhibit smectic phase formation. | Steric hindrance from the methyl group modifies mesomorphic properties rsc.orgresearchgate.net. |

| Aromatic Core | Provides molecular rigidity necessary for mesophase formation. | Rigid rod-like structures are suitable candidates for exhibiting liquid crystallinity ijert.org. |

| Polar Substituents (e.g., -NO₂) | Creates a molecular dipole moment, affecting dielectric properties and interaction with electric fields. | The presence of a lateral substituent can lead to a decrease in isotropization temperature acs.org. |

Environmental Chemical Behavior and Mechanistic Degradation Studies

Microbial Transformation and Biodegradation Mechanisms of Nitroaromatics

The recalcitrance of nitroaromatic compounds to biodegradation is largely due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative attack by microbial enzymes. nih.gov Despite this, numerous microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govcswab.org

A variety of bacterial strains capable of degrading nitroaromatic compounds have been isolated, primarily from contaminated soils and water. nih.gov These microbes employ several distinct pathways, which can be broadly categorized as either oxidative or reductive. dtic.mil

In oxidative pathways, the degradation is typically initiated by a dioxygenase enzyme that incorporates two hydroxyl groups onto the aromatic ring, which destabilizes it and leads to the spontaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻). This is a common strategy for mineralizing dinitrotoluenes. For example, Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 degrade 2,6-dinitrotoluene (B127279) by converting it to 3-methyl-4-nitrocatechol with the release of nitrite. asm.orgdtic.mil Similarly, Arthrobacter sp. SPG degrades 2-nitrobenzoate (B253500) via salicylate (B1505791) and catechol, also releasing nitrite. nih.govnih.gov

Reductive pathways involve the initial reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group (-NH₂). dtic.mil This process makes the aromatic ring more susceptible to subsequent oxidative attack and ring cleavage.

Table 2: Examples of Bacteria Degrading Nitroaromatic Compounds

| Bacterial Strain | Compound Degraded | Key Intermediate(s) | Reference |

|---|---|---|---|

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | asm.orgdtic.mil |

| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | asm.orgdtic.mil |

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Salicylate, Catechol | nih.govnih.gov |

| Pseudomonas sp. | 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol | dss.go.th |

| Pseudomonas Oryzihabitans | 2,4-Dinitrotoluene | Not specified | researchgate.net |

The microbial degradation of nitroaromatics is facilitated by a specialized suite of enzymes.

Nitro Group Reduction: The six-electron reduction of the nitro group to an amino group is catalyzed by enzymes known as nitroreductases. These are typically flavoenzymes that use NADH or NADPH as a source of reducing equivalents. The reduction proceeds sequentially through highly reactive nitroso and hydroxylamino intermediates.

Ring Activation and Cleavage: The key step in breaking down the stable aromatic ring is the introduction of hydroxyl groups, catalyzed by oxygenase enzymes.

Dioxygenases incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, forming a cis-dihydrodiol. This step often precedes the elimination of the nitro group as nitrite. asm.orgdtic.mil

Monooxygenases incorporate a single oxygen atom from O₂ into the ring, which can also facilitate nitrite removal. For example, 2-nitrobenzoate-2-monooxygenase converts 2-nitrobenzoate to salicylate and nitrite. nih.gov

Once a dihydroxylated intermediate, such as a catechol or protocatechuate derivative, is formed, the aromatic ring is cleaved by another class of dioxygenase enzymes. Ring cleavage can occur in two main ways:

Ortho (intradiol) cleavage: The bond between the two hydroxyl-bearing carbons is broken.

Meta (extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is broken. asm.orgdtic.mil

This ring-fission step yields aliphatic products that can then enter central metabolic pathways, such as the Krebs cycle, allowing the organism to derive energy and carbon from the original pollutant. nih.gov

Characterization and Fate of Environmental Transformation Products

The degradation of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate in the environment will lead to the formation of various transformation products, the nature of which depends on the specific degradation pathway.

From Abiotic Hydrolysis: The primary product of hydrolysis would be 4-hydroxy-3-methyl-5-nitrobenzoic acid and methanol (B129727). quora.com This carboxylic acid derivative would likely be more water-soluble and potentially more amenable to microbial uptake and degradation than the parent ester.

From Microbial Reduction: If the initial step is the reduction of the nitro group, the primary product would be Methyl 3-amino-4-hydroxy-5-methylbenzoate . Aromatic amines are a known class of transformation products from nitroaromatic biodegradation. nih.gov However, these amine derivatives can be of environmental concern as some are known or suspected carcinogens. nih.gov

From Microbial Oxidation: Oxidative pathways that remove the nitro group as nitrite would likely form catechol-like intermediates, such as a hypothetical methyl-protocatechuate or methyl-gentisate derivative. Subsequent ring cleavage of these intermediates would produce various aliphatic dicarboxylic acids and other small organic molecules. asm.orgdtic.mil

The ultimate fate of these transformation products is crucial. In complete mineralization pathways, they are fully broken down to CO₂, H₂O, and inorganic nitrogen (NO₃⁻ or NH₄⁺). dss.go.th However, incomplete degradation can lead to the accumulation of intermediate products. It is important to note that some of these intermediates can be more toxic than the original compound. For example, studies on the photocatalytic degradation of 4-nitrophenol (B140041) have shown that intermediate compounds generated during the process can exhibit higher toxicity to aquatic organisms like zebrafish embryos than the parent 4-nitrophenol itself. frontiersin.org Therefore, the disappearance of the parent compound from the environment does not always equate to detoxification. frontiersin.org

Quantitative Structure Activity Relationship Qsar Studies Theoretical and Mechanistic Focus

Development of Theoretical QSAR Models for Chemical Reactivity

The development of theoretical QSAR models for the chemical reactivity of a compound like Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is a systematic process that involves several key steps. While specific QSAR models exclusively developed for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate are not extensively documented in publicly available literature, the established methodologies for nitroaromatic compounds are directly applicable.

The initial step in creating a QSAR model is the careful selection of a dataset of molecules with known chemical reactivity data. For a model focusing on Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, this would ideally include a series of structurally similar substituted nitrobenzoates. The reactivity data could encompass various endpoints, such as reaction rates, equilibrium constants, or susceptibility to specific chemical transformations like nucleophilic aromatic substitution or reduction of the nitro group.

Once the dataset is compiled, the next stage is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a comprehensive model, a wide array of descriptors would be calculated, including constitutional, topological, geometrical, and quantum-chemical descriptors.

The final step is the development of a mathematical equation that correlates the molecular descriptors with the observed chemical reactivity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. The goal is to create a statistically robust model with high predictive power. The quality of a QSAR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.

Correlation of Molecular Descriptors with Predicted Chemical Behavior

Molecular descriptors are the cornerstone of QSAR models, providing the quantitative link between a molecule's structure and its chemical behavior. For Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, a variety of descriptors can be calculated to predict its reactivity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. Key electronic descriptors for nitroaromatic compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy, characteristic of nitroaromatics, suggests a higher susceptibility to reduction and nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It influences a compound's solubility and its ability to traverse biological membranes, which can be crucial for its reactivity in biological systems.

Steric Descriptors: These describe the three-dimensional arrangement of atoms in a molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can quantify the influence of the methyl and nitro groups on the accessibility of the reactive sites on the benzene (B151609) ring and the ester functionality.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

The following table presents some fundamental molecular descriptors for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, which would be integral to any QSAR model developed for this compound.

| Descriptor | Value/Representation | Predicted Influence on Chemical Behavior |

| Molecular Formula | C₉H₉NO₅ | Basic information for calculating other descriptors. |

| Molecular Weight | 211.17 g/mol | Influences physical properties and transport phenomena. |

| LogP (Octanol-Water Partition Coefficient) | Predicted values vary | Affects solubility and membrane permeability. |

| HOMO Energy | Calculated via quantum chemistry methods | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Calculated via quantum chemistry methods | A low value indicates susceptibility to electron acceptance (reduction, nucleophilic attack). |

| Dipole Moment | Calculated via quantum chemistry methods | Influences intermolecular interactions and solubility in polar solvents. |

Note: Specific calculated values for HOMO, LUMO, and LogP can vary depending on the computational method used.

Investigation of Structural Factors Influencing Mechanistic Activity (e.g., Electronic and Steric Effects)

The chemical reactivity of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is profoundly influenced by the interplay of electronic and steric effects arising from its substituents on the benzene ring.

Electronic Effects:

The substituents—hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and methyl carboxylate (-COOCH₃)—each exert distinct electronic influences on the aromatic ring through inductive and resonance effects.

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). It deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The strong electron-withdrawing nature also makes the nitro group itself susceptible to reduction.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly activates the ring towards electrophilic substitution.

Methyl Carboxylate Group (-COOCH₃): This group is electron-withdrawing through both inductive (-I) and resonance (-R) effects, deactivating the ring towards electrophilic attack.

The Hammett equation provides a quantitative way to assess the electronic influence of these substituents on the reactivity of the benzene ring. The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) | Overall Electronic Effect |

| -NO₂ | meta to -COOCH₃ | Strong -I | Strong -R | σₚ = 0.78 | Strongly electron-withdrawing |

| -OH | para to -COOCH₃ | -I | Strong +R | σₚ = -0.37 | Electron-donating (resonance dominates) |

| -CH₃ | meta to -COOCH₃ | Weak +I | Hyperconjugation | σₘ = -0.07 | Weakly electron-donating |

| -COOCH₃ | - | -I | -R | - | Electron-withdrawing |

Note: Hammett constants are typically measured relative to benzoic acid and can vary slightly depending on the specific reaction and conditions. The values presented are for the para (p) and meta (m) positions to illustrate the general electronic effect.

The combined electronic effects of these substituents create a complex pattern of electron density around the ring, which will dictate the regioselectivity and rate of various reactions.

Steric Effects:

Steric hindrance plays a significant role in the reactivity of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate. The presence of substituents ortho to a reaction site can impede the approach of reagents. In this molecule:

The methyl and nitro groups are ortho to the hydroxyl group, which could influence reactions involving the phenolic proton or the oxygen atom.

The hydroxyl and methyl groups are ortho to the nitro group, potentially affecting its interaction with reducing agents.

The positions adjacent to the methyl carboxylate group are substituted, which could sterically hinder reactions at the ester carbonyl carbon, such as hydrolysis.

Future Research Directions and Emerging Methodologies

Exploration of Catalytic Approaches for Selective Transformations

The inherent reactivity of the functional groups in Methyl 4-hydroxy-3-methyl-5-nitrobenzoate makes it an excellent candidate for a variety of catalytic transformations. Future research will likely focus on the development of highly selective catalysts to modify specific parts of the molecule.

Key Research Areas:

Selective Reduction of the Nitro Group: A primary focus will be on the catalytic reduction of the nitro group to an amine. This transformation is a fundamental step in the synthesis of many complex organic molecules. Research will likely explore the use of various catalysts, including noble metals like palladium and platinum, as well as more sustainable and cost-effective transition metal catalysts. smolecule.com The challenge lies in achieving high selectivity without affecting the ester and hydroxyl groups.

Catalytic Cross-Coupling Reactions: The aromatic ring of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate can be a platform for carbon-carbon and carbon-heteroatom bond formation through catalytic cross-coupling reactions. This could enable the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of derivatives of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate will be a significant area of investigation. This could lead to the synthesis of optically active compounds with potential applications in various fields.

Potential Catalytic Systems:

| Catalyst Type | Target Transformation | Potential Advantages |

| Noble Metal Nanoparticles | Nitro group reduction | High activity and selectivity |

| Transition Metal Complexes | Cross-coupling reactions | Cost-effectiveness and tunability |

| Chiral Lewis Acids | Asymmetric synthesis | Access to enantiomerically pure compounds |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involving Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, the application of advanced in-situ spectroscopic techniques is crucial. mt.com These methods allow for real-time monitoring of reacting species without the need for sample extraction. spectroscopyonline.comresearchgate.net

Promising In-Situ Techniques:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the vibrational modes of molecules, enabling the tracking of functional group transformations during a reaction. mt.comyoutube.com This can help in identifying reaction intermediates and understanding the catalytic cycle.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about molecules in solution. It can be employed to monitor the conversion of reactants to products and to characterize transient species.

Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can provide real-time data on the molecular weight of species in the reaction mixture, allowing for the identification of products and byproducts as they are formed.

These techniques, when used in combination, can provide a comprehensive picture of the reaction dynamics, facilitating the optimization of reaction conditions and the design of more efficient synthetic routes. birmingham.ac.uk

High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis

The synthesis and screening of large libraries of compounds derived from Methyl 4-hydroxy-3-methyl-5-nitrobenzoate can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry techniques. nih.govrsc.org These approaches enable the rapid discovery of new molecules with desired properties. acs.org

Methodological Approaches:

Parallel Synthesis: Utilizing automated liquid handlers and microplate formats, a large number of reactions can be performed simultaneously to generate a library of derivatives.

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse molecules from a common starting material like Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, exploring a wider chemical space.

Rapid Screening Assays: The development of efficient screening methods is essential to evaluate the properties of the synthesized derivatives quickly. nih.govsci-hub.se This could involve colorimetric or fluorometric assays to assess specific activities.

The integration of automated synthesis, purification, and screening will be instrumental in unlocking the full potential of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate as a versatile building block.

Integration with Supramolecular Chemistry for Directed Self-Assembly

The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro and ester groups) in Methyl 4-hydroxy-3-methyl-5-nitrobenzoate makes it an intriguing candidate for studies in supramolecular chemistry. nih.govmdpi.comresearchgate.net The principles of molecular recognition and self-assembly can be harnessed to create ordered structures with novel functions. youtube.com

Future Research Directions:

Crystal Engineering: By understanding and controlling the non-covalent interactions, it may be possible to design and synthesize crystalline materials with specific packing arrangements and properties. nih.gov

Host-Guest Chemistry: Derivatives of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate could be designed to act as hosts for specific guest molecules, leading to applications in separation and sensing. youtube.com

Self-Assembled Monolayers: The functional groups on the molecule could be used to anchor it to surfaces, forming self-assembled monolayers with tailored surface properties.

The exploration of the supramolecular chemistry of this compound could lead to the development of new functional materials with applications in areas such as electronics and catalysis.

Interdisciplinary Approaches in Environmental Bioremediation and Chemical Sensing

The nitroaromatic nature of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate suggests potential avenues for research in environmental science, particularly in bioremediation and the development of chemical sensors.

Bioremediation:

Nitroaromatic compounds are known environmental pollutants. nih.govresearchgate.netiwaponline.com Research could focus on identifying and engineering microorganisms or enzymes capable of degrading Methyl 4-hydroxy-3-methyl-5-nitrobenzoate and related compounds. nih.gov This involves understanding the metabolic pathways for the breakdown of such molecules. tandfonline.com

Chemical Sensing:

The development of chemosensors for the detection of nitroaromatic compounds is an active area of research due to their presence in explosives and pollutants. researchgate.netnovomof.com Future work could explore the use of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate or its derivatives as components in sensor design. rsc.orgacs.orgnih.gov This could involve fluorescence quenching mechanisms or colorimetric changes upon interaction with specific analytes.

Interdisciplinary collaborations between chemists, biologists, and environmental scientists will be essential to advance these research frontiers.

Q & A

Q. Table 1: Common Analytical Techniques for Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

| Property | Technique | Conditions/Parameters |

|---|---|---|

| Purity | HPLC | C18 column, 70:30 H₂O:MeOH, 1 mL/min, λ=254 nm |

| Structure | ¹H NMR | DMSO-d₆, 400 MHz, δ 3.9 (OCH₃), 7.2–8.1 (Ar-H) |

| Crystal Packing | X-ray (SHELXL) | Mo-Kα radiation, R-factor <0.05 |

| Thermal Stability | TGA/DSC | 10°C/min, N₂ atmosphere, monitor decomposition at ~200°C |

Q. Table 2: Optimization of Nitration Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes ortho-nitration byproducts |

| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | Enhances nitronium ion (NO₂⁺) formation |

| Reaction Time | 2–3 hours | Prevents over-nitration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.